NCB-0846

TNIK kinase inhibition Structure-activity relationship Stereochemistry-dependent activity

Wnt-driven CRC research is hampered by TNIK inhibitors lacking oral bioavailability or defined selectivity. NCB-0846 (IC₅₀ 21 nM) is the first orally bioavailable TNIK inhibitor with X-ray-confirmed inactive-conformation binding essential for Wnt suppression. • ~20-fold superior colony inhibition vs NCB-0970; downregulates CD44, CD133, ALDH1 CSC markers • Selectivity defined across 46 kinases: >80% inhibition at 100 nM for FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, HGK • Oral dosing suppresses HCT116 xenografts at 40-80 mg/kg BID; active in colorectal PDX models

Molecular Formula C21H21N5O2
Molecular Weight 375.4 g/mol
Cat. No. B609491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCB-0846
SynonymsNCB-0846
Molecular FormulaC21H21N5O2
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESC1CC(CCC1O)OC2=CC=CC3=CN=C(N=C32)NC4=CC5=C(C=C4)N=CN5
InChIInChI=1S/C21H21N5O2/c27-15-5-7-16(8-6-15)28-19-3-1-2-13-11-22-21(26-20(13)19)25-14-4-9-17-18(10-14)24-12-23-17/h1-4,9-12,15-16,27H,5-8H2,(H,23,24)(H,22,25,26)
InChIKeyFYWRWBSYRGSWIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NCB-0846: Orally Bioavailable TNIK Inhibitor for Wnt-Driven Cancer Research


NCB-0846 is a small-molecule ATP-competitive inhibitor of TRAF2- and NCK-interacting kinase (TNIK, also known as MAP4K7) [1]. It was identified through kinase-focused library screening and lead optimization as the first orally bioavailable TNIK inhibitor [2]. The compound binds TNIK in an inactive conformation, a binding mode shown by X-ray co-crystal structure analysis to be essential for Wnt pathway inhibition [2]. Its primary application is in preclinical oncology research focused on Wnt/β-catenin-driven cancers, particularly colorectal cancer, where TNIK functions as an essential regulatory component of the TCF4/β-catenin transcriptional complex downstream of APC mutations [1].

Why NCB-0846 Cannot Be Substituted


Substituting NCB-0846 with alternative TNIK inhibitors (e.g., KY-05009, DMX-5804) or pan-Wnt pathway inhibitors introduces significant experimental and procurement risk due to fundamental differences in target binding conformation, oral bioavailability, and off-target kinase selectivity profiles. NCB-0846 binds TNIK in a unique inactive conformation that is structurally distinct from the active conformation targeted by other TNIK inhibitors [1]. This conformational specificity correlates directly with Wnt pathway suppression [2]. Furthermore, unlike many kinase inhibitors that lack oral bioavailability, NCB-0846 is orally administrable, enabling in vivo efficacy studies without parenteral delivery systems [2]. The compound also exhibits a defined off-target profile across 46 kinases, with >80% inhibition at 100 nM for FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, and HGK—a selectivity fingerprint that cannot be assumed for in-class analogs [1].

NCB-0846: Head-to-Head Comparison Evidence


TNIK Inhibitory Potency vs. Diastereomer NCB-0970

NCB-0846 exhibits a 13-fold higher inhibitory activity against TNIK compared to its diastereomer NCB-0970, which differs only in the stereochemistry of the chiral terminal hydroxyl group on the cyclohexane moiety [1]. This stereochemical specificity confirms that TNIK inhibition is conformation-dependent and that NCB-0970 serves as a validated negative control rather than a functional substitute [1].

TNIK kinase inhibition Structure-activity relationship Stereochemistry-dependent activity

Cell Growth Inhibition in HCT116 Cells vs. NCB-0970

In conventional two-dimensional (2D) culture conditions, NCB-0846 demonstrated 6.8-fold higher cell growth-inhibitory activity against HCT116 colorectal cancer cells compared to the negative control NCB-0970 [1]. This differential effect confirms that TNIK inhibition is the primary driver of anti-proliferative activity rather than off-target kinase effects shared by both compounds [1].

Colorectal cancer Cell proliferation HCT116 In vitro efficacy

Colony Formation Inhibition vs. NCB-0970 in Soft Agar

Compared with NCB-0970, NCB-0846 showed approximately 20-fold higher inhibitory activity against colony formation by HCT116 cells in soft agar [1]. This enhanced activity in an anchorage-independent growth assay indicates that NCB-0846 has more potent activity against the clonogenicity of cancer cells—a hallmark of cancer stem cell (CSC) function [1].

Cancer stem cells Clonogenic assay Soft agar Anchorage-independent growth

Cancer Stem Cell Marker Downregulation vs. NCB-0970

NCB-0846, but not NCB-0970, downregulated the expression of putative colorectal CSC markers including CD44, CD133, and aldehyde dehydrogenase-1 (ALDH1) [1]. Flow cytometry analyses further revealed that NCB-0846 reduced the proportion of cells showing high expression of CSC surface markers (CD44, CD133, CD166, CD29, and EpCAM) and ALDH activity [1].

Cancer stem cells Biomarker modulation CD44 CD133 ALDH1

Oral Bioavailability for In Vivo Efficacy

NCB-0846 is orally administrable and suppressed the growth of tumors established by inoculating HCT116 cells into immunodeficient mice, as well as patient-derived colorectal cancer xenografts [1]. This oral bioavailability distinguishes NCB-0846 from many kinase inhibitors that require parenteral delivery, enabling more physiologically relevant chronic dosing regimens in preclinical oncology studies [1].

Oral bioavailability In vivo pharmacology Pharmacokinetics Xenograft model

NCB-0846 Research Applications


Colorectal Cancer Stem Cell Functional Studies

NCB-0846 is the optimal tool compound for investigating TNIK-dependent regulation of colorectal CSC function. The ~20-fold superior inhibition of colony formation in soft agar versus NCB-0970 [1] and selective downregulation of CSC markers (CD44, CD133, ALDH1) [1] provide direct evidence of CSC-targeting activity. Use NCB-0846 for sphere formation assays, limiting dilution analyses, and CSC biomarker profiling in colorectal cancer models carrying APC or CTNNB1 mutations.

In Vivo Colorectal Cancer Xenograft & PDX Studies

NCB-0846's oral bioavailability enables chronic dosing regimens in mouse models of colorectal cancer [1]. The compound suppressed HCT116 xenograft tumor growth at 40-80 mg/kg BID oral gavage [1] and reduced tumor growth in patient-derived xenograft (PDX) models established from colorectal cancer patients [1]. Recommended for studies evaluating TNIK inhibition in clinically relevant in vivo models where oral administration is preferred over parenteral delivery.

Wnt/β-Catenin Activity Assays in APC-Mutant Models

NCB-0846 inhibits TCF/LEF transcriptional activity in Wnt3a-treated HEK293 cells and colorectal cancer cells carrying CTNNB1 or APC mutations (HCT116 and DLD-1, respectively) [1]. The compound reduces expression of Wnt target genes AXIN2 and MYC [1]. Use NCB-0846 for TOPFlash/FOPFlash reporter assays, Wnt target gene expression analysis, and studies requiring pharmacological inhibition of Wnt signaling downstream of APC loss-of-function mutations.

TGF-β/SMAD Signaling Blockade Studies

Beyond Wnt pathway inhibition, NCB-0846 blocks TGF-β signaling by inhibiting SMAD2/3 phosphorylation and nuclear translocation [1]. The compound inhibited TGF-β1-induced EMT through downregulation of TGF-β receptor-1 (TβRI) at the mRNA level [1]. Recommended for dual-pathway studies investigating the intersection of Wnt and TGF-β signaling in cancer metastasis, EMT, and tumor microenvironment remodeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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